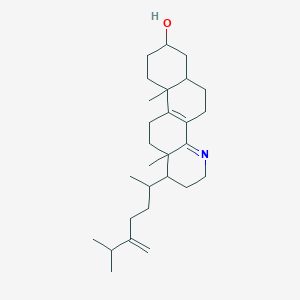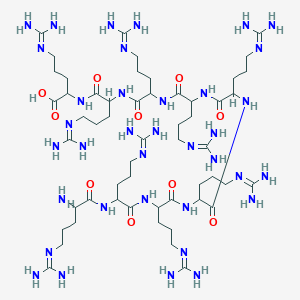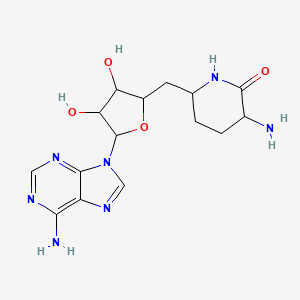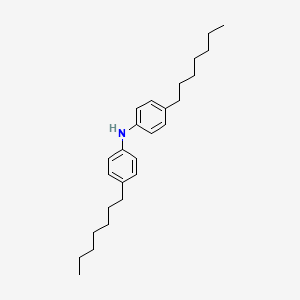![molecular formula C15H15FIN3O3 B12292306 N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide](/img/structure/B12292306.png)
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide is a complex organic compound with the molecular formula C15H15FIN3O3 . It is a pyridinecarboxamide derivative, characterized by the presence of fluorine and iodine atoms on the aniline ring, and a dihydroxypropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Aniline Derivative: The starting material, 2-fluoro-4-iodoaniline, is prepared through halogenation reactions.
Coupling Reaction: The aniline derivative is then coupled with a pyridinecarboxylic acid derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group on the aniline ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogen substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiolates (R-SH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group may yield aldehydes or ketones, while reduction of the nitro group results in the formation of an amine .
Scientific Research Applications
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydroxypropyl)-1-(2-fluoro-4-iodophenyl)aminoisonicotinamide
- Pimasertib
- N-(2,3-dihydroxypropyl)-3-(2-fluoro-4-iodophenylamino)isonicotinamide
Uniqueness
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and iodine atoms on the aniline ring, along with the dihydroxypropyl group, makes it particularly versatile for various applications .
Properties
Molecular Formula |
C15H15FIN3O3 |
|---|---|
Molecular Weight |
431.20 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23) |
InChI Key |
VIUAUNHCRHHYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/no-structure.png)



![2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one](/img/structure/B12292258.png)
![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)


![(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one](/img/structure/B12292283.png)


